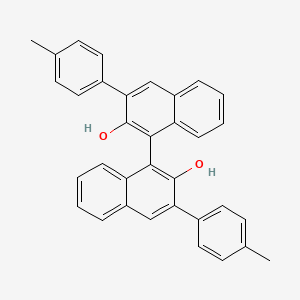
(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol is a useful research compound. Its molecular formula is C34H26O2 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol, commonly referred to as (S)-BINAP, is a chiral ligand widely recognized for its applications in asymmetric synthesis and catalysis. Its biological activity has garnered attention due to its potential therapeutic implications, particularly in cancer treatment and other diseases. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C34H26O2
- Molecular Weight : 466.60 g/mol
- CAS Number : 885670-60-0
- Appearance : White to light yellow powder
- Melting Point : 207.0 to 212.0 °C
- Solubility : Soluble in tetrahydrofuran and ethanol; insoluble in water .
Anticancer Activity
Research has indicated that (S)-BINAP exhibits significant anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Studies have shown that (S)-BINAP can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that (S)-BINAP effectively reduced the viability of breast cancer cell lines in vitro .
- Modulation of Signaling Pathways : The compound has been found to interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This modulation leads to reduced cell survival and increased sensitivity to chemotherapeutic agents .
- Synergistic Effects with Other Drugs : (S)-BINAP has shown potential in enhancing the efficacy of conventional chemotherapeutics when used in combination therapies. This synergistic effect may be attributed to its ability to sensitize cancer cells to drug-induced apoptosis .
Case Studies
A selection of case studies highlights the biological activity of (S)-BINAP:
Toxicity and Safety Profile
While (S)-BINAP exhibits promising biological activities, its safety profile is crucial for therapeutic applications:
- Toxicity : Preliminary studies indicate that at higher concentrations, (S)-BINAP may exhibit cytotoxic effects on normal cells. The cytotoxic concentration (CC50) was determined to be approximately 20 µM for non-cancerous cell lines .
- Safety Precautions : Handling should be conducted under controlled conditions due to potential skin and eye irritation as indicated by hazard statements associated with the compound .
Propriétés
IUPAC Name |
1-[2-hydroxy-3-(4-methylphenyl)naphthalen-1-yl]-3-(4-methylphenyl)naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O2/c1-21-11-15-23(16-12-21)29-19-25-7-3-5-9-27(25)31(33(29)35)32-28-10-6-4-8-26(28)20-30(34(32)36)24-17-13-22(2)14-18-24/h3-20,35-36H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFDQAQHDCFEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705199 |
Source


|
| Record name | 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885670-60-0 |
Source


|
| Record name | 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














